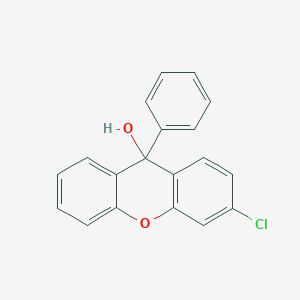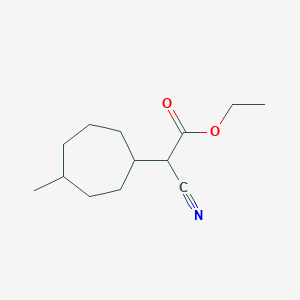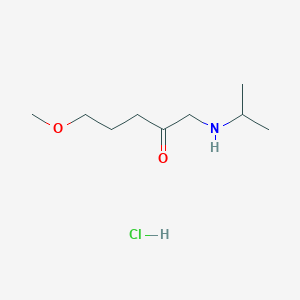
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride is a chemical compound with the molecular formula C9H19NO2 It is known for its unique structure, which includes a methoxy group and an isopropylamino group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride typically involves the reaction of 5-methoxy-2-pentanone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the production process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methoxy and isopropylamino groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-pentanone: A precursor in the synthesis of 5-Methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride.
1-(Propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol: Known for its biological activity and used in scientific research.
5-Methoxy-2-[1-(propan-2-ylamino)ethyl]phenol:
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
10535-04-3 |
|---|---|
Molekularformel |
C9H20ClNO2 |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
5-methoxy-1-(propan-2-ylamino)pentan-2-one;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)10-7-9(11)5-4-6-12-3;/h8,10H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
JIUGBYRYLQGDHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(=O)CCCOC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



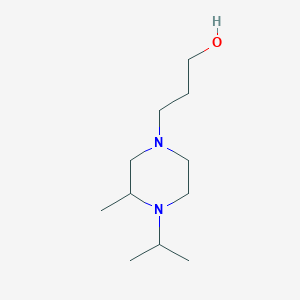

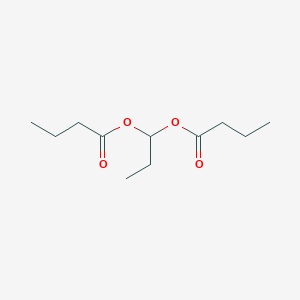
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

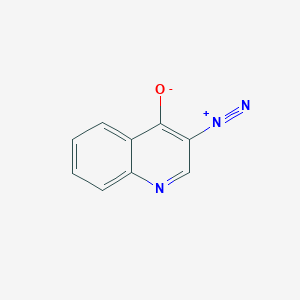
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
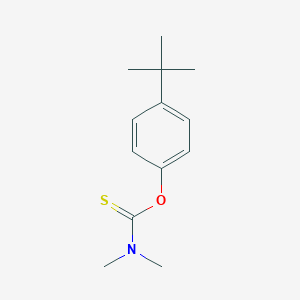

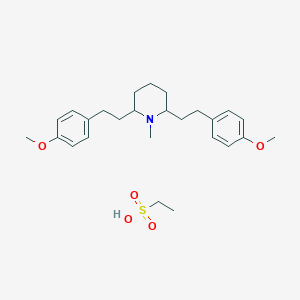
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
